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Compound of Interest

Compound Name: 2,4,5-Trichloroquinazoline

Cat. No.: B172733 Get Quote

In-Depth Technical Guide: 2,4,5-
Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,5-Trichloroquinazoline is a halogenated quinazoline derivative that serves as a crucial

building block in synthetic and medicinal chemistry. Its strategic placement of chlorine atoms at

the 2, 4, and 5 positions of the quinazoline core imparts unique reactivity, making it a valuable

intermediate for the synthesis of a diverse range of functionalized molecules. This technical

guide provides a comprehensive overview of the molecular properties, a general synthetic

approach, and its relevance in the context of targeted cancer therapy, particularly as a scaffold

for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Molecular Data
The fundamental molecular and physical properties of 2,4,5-Trichloroquinazoline are

summarized below.
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Property Value Source

Molecular Formula C₈H₃Cl₃N₂ [1]

Molecular Weight 233.49 g/mol [2][3]

IUPAC Name 2,4,5-trichloroquinazoline [3]

CAS Number 134517-55-8 [1]

Synonyms
2,4-DICHLORO-5-

CHLOROQUINAZOLINE
[1]

Synthetic Methodology
While a specific detailed protocol for the synthesis of 2,4,5-Trichloroquinazoline is not readily

available in the public domain, a general synthetic strategy can be inferred from established

methods for preparing similar polychlorinated quinazoline derivatives. The following represents

a plausible experimental workflow.

General Experimental Protocol: Synthesis of
Polychlorinated Quinazolines
This protocol is a generalized representation based on common synthetic routes for analogous

compounds and should be adapted and optimized for the specific synthesis of 2,4,5-
Trichloroquinazoline.

Starting Material: A suitably substituted anthranilic acid or anthranilonitrile derivative.

Key Transformation: Cyclization followed by chlorination.

Step 1: Cyclization to form the Quinazolinone Core

A solution of the appropriate anthranilamide or anthranilonitrile precursor is reacted with a

one-carbon source, such as formic acid or a derivative, often under acidic or basic

conditions, to facilitate the initial cyclization.

The reaction mixture is typically heated to reflux for several hours to ensure complete

conversion to the corresponding quinazolinone intermediate.
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Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Chlorination of the Quinazolinone

The dried quinazolinone intermediate is treated with a chlorinating agent, such as

phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a

catalyst like dimethylformamide (DMF).

The reaction mixture is heated, typically to reflux, for a period sufficient to achieve complete

chlorination at the 2 and 4 positions.

After cooling, the excess chlorinating agent is carefully quenched, for example, by pouring

the reaction mixture onto crushed ice.

The resulting precipitate, the polychlorinated quinazoline, is collected by filtration, washed

thoroughly with water to remove any residual acid, and then dried.

Further purification can be achieved by recrystallization from an appropriate solvent or by

column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of polychlorinated

quinazolines.
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Generalized Synthesis Workflow
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Caption: Generalized synthetic workflow for polychlorinated quinazolines.
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Role in Drug Development: Targeting the EGFR
Signaling Pathway
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with

several approved drugs targeting protein kinases, particularly the Epidermal Growth Factor

Receptor (EGFR).[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands

(e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation,

survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to

uncontrolled cell growth.[4]

Quinazoline-based inhibitors, such as Icotinib, are designed to competitively bind to the ATP-

binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and

subsequent activation of downstream signaling pathways.[6] This inhibition can halt the

proliferative signals and induce apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway

and the point of intervention for quinazoline-based inhibitors.
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Simplified EGFR Signaling Pathway and Inhibition
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Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
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Biological Activity of Quinazoline Derivatives
Derivatives of the quinazoline scaffold have demonstrated a broad range of biological activities.

The table below presents a selection of reported half-maximal inhibitory concentrations (IC₅₀)

for various quinazoline derivatives against different cancer cell lines, illustrating the potential of

this chemical class in oncology research. It is important to note that these are examples from

the broader class of quinazolines and not specifically derivatives of 2,4,5-
Trichloroquinazoline, for which public data is limited.

Compound Class Cell Line IC₅₀ (µM) Reference

Quinazoline-fused

pyrimidine hybrids

SW-480 (Colon

Cancer)
2.3 ± 5.91 [4]

Quinazoline-fused

pyrimidine hybrids
A549 (Lung Cancer) 2.3 ± 5.91 [4]

Quinazoline-fused

pyrimidine hybrids

MCF-7 (Breast

Cancer)
2.3 ± 5.91 [4]

4-Anilino-quinazoline

derivative (45a)
HT-29 (Colon Cancer) 31.23 [4]

4-Anilino-quinazoline

derivative (45a)

MCF-7 (Breast

Cancer)
39.02 [4]

2-((2-

chlorobenzyl)amino)-6

-phenoxyquinazolin-

4(1H)-one (8b)

EGFR-TK 0.00137 [5]

Arecoline Metabolite

(Compound 1)
A549 (Lung Cancer) 3.08 ± 0.19 [7]

Arecoline Metabolite

(Compound 1)
K562 (Leukemia) 1.56 ± 0.11 [7]

Conclusion
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2,4,5-Trichloroquinazoline is a synthetically versatile molecule with significant potential in the

field of drug discovery and development. Its utility as a scaffold for generating potent inhibitors

of key signaling molecules, such as EGFR, underscores its importance for researchers in

oncology and medicinal chemistry. The information provided in this guide offers a foundational

understanding of its chemical properties, a general synthetic approach, and its biological

relevance, serving as a valuable resource for scientific professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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